molecular formula C12H21F2NO4 B8017819 tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate

tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B8017819
M. Wt: 281.30 g/mol
InChI Key: AISDOFJJFZGFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoromethyl groups and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihaloalkanes.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via nucleophilic substitution reactions using difluoromethylating agents like diethylaminosulfur trifluoride (DAST).

    Attachment of the tert-Butyl Ester: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the pyrrolidine with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The difluoromethyl groups can be reduced to form methyl groups under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. The difluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the chemical industry, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism by which tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, the difluoromethyl groups can interact with biological targets, such as enzymes or receptors, altering their activity. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2,3-dihydroxypropyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl groups, which may result in different biological activity and stability.

    tert-Butyl 4-(2,3-dihydroxypropyl)-3-fluoropyrrolidine-1-carboxylate: Contains only one fluorine atom, potentially altering its chemical and biological properties.

Uniqueness

The presence of two difluoromethyl groups in tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-5-8(4-9(17)6-16)12(13,14)7-15/h8-9,16-17H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISDOFJJFZGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.